Pyridine, 2-(phenyldi-1H-pyrazol-1-ylmethyl)-
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Overview
Description
Pyridine, 2-(phenyldi-1H-pyrazol-1-ylmethyl)- is a complex organic compound that belongs to the class of heterocyclic aromatic compounds It features a pyridine ring substituted with a phenyldi-1H-pyrazol-1-ylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyridine, 2-(phenyldi-1H-pyrazol-1-ylmethyl)- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction between pyridine-2-carboxaldehyde and phenyldi-1H-pyrazole in the presence of a base can yield the desired compound. The reaction conditions often involve solvents like ethanol or methanol and may require heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and advanced purification techniques such as chromatography and crystallization are often employed to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Pyridine, 2-(phenyldi-1H-pyrazol-1-ylmethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Hydrogen gas, palladium on carbon, and sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines and thiols, and bases such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce reduced pyridine derivatives. Substitution reactions can lead to a variety of substituted pyridine compounds .
Scientific Research Applications
Pyridine, 2-(phenyldi-1H-pyrazol-1-ylmethyl)- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, facilitating the construction of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It finds applications in the development of advanced materials, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of pyridine, 2-(phenyldi-1H-pyrazol-1-ylmethyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes by forming stable complexes, thereby affecting metabolic pathways. The exact molecular targets and pathways depend on the specific application and the biological system under study .
Comparison with Similar Compounds
Similar Compounds
Pyridine: A simpler heterocyclic aromatic compound with a nitrogen atom in the ring.
Pyrazole: A five-membered ring containing two nitrogen atoms.
Pyrimidine: A six-membered ring with two nitrogen atoms.
Uniqueness
Pyridine, 2-(phenyldi-1H-pyrazol-1-ylmethyl)- is unique due to its combined structural features of pyridine and pyrazole rings. This dual functionality imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential biological activities set it apart from simpler heterocyclic compounds .
Properties
CAS No. |
308847-53-2 |
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Molecular Formula |
C18H15N5 |
Molecular Weight |
301.3 g/mol |
IUPAC Name |
2-[phenyl-di(pyrazol-1-yl)methyl]pyridine |
InChI |
InChI=1S/C18H15N5/c1-2-8-16(9-3-1)18(22-14-6-12-20-22,23-15-7-13-21-23)17-10-4-5-11-19-17/h1-15H |
InChI Key |
RUEDRZZJVRLZJS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=N2)(N3C=CC=N3)N4C=CC=N4 |
Origin of Product |
United States |
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